molecular formula C10H11ClO3 B8046463 2-(2-Chloro-6-ethoxyphenyl)acetic acid

2-(2-Chloro-6-ethoxyphenyl)acetic acid

Cat. No.: B8046463
M. Wt: 214.64 g/mol
InChI Key: JDSFJEKOHGHUCV-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-ethoxyphenyl)acetic acid is a phenylacetic acid derivative characterized by a chloro and an ethoxy substituent on its aromatic ring. This specific substitution pattern makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds with this core structure are frequently explored for their potential biological activities. This chemical serves as a crucial precursor in the synthesis of more complex molecules. Research indicates that analogous chloro- and alkoxy-substituted phenylacetic acids are key intermediates in constructing heterocyclic compounds with potential pharmacological properties. For instance, similar structures are employed in the development of novel thiopyrano[2,3-d]thiazole derivatives, which are screened for anticancer activity in vitro . The chloro and ethoxy functional groups provide handles for further chemical modification, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The growing market for peptide and synthetic therapeutic agents, valued in the tens of billions of dollars, underscores the importance of specialized building blocks like this compound . In pharmaceutical research, such compounds can be utilized in the development of synthetic methods, including solid-phase peptide synthesis (SPPS), where they may be incorporated into non-natural amino acid analogs or used to functionalize peptide chains . Researchers are actively working on greening these synthetic processes by focusing on solvent substitution and reduction, which may influence the use and handling of this reagent in an industrial setting . Handling and Usage Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment.

Properties

IUPAC Name

2-(2-chloro-6-ethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-9-5-3-4-8(11)7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSFJEKOHGHUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Chloro-6-ethoxyphenyl)acetic acid with structurally related phenylacetic acid derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
This compound C₁₀H₁₁ClO₃ (inferred) Cl (2), -OCH₂CH₃ (6) ~214.65 (calculated) Hypothesized applications in drug synthesis due to ethoxy group’s lipophilicity and potential metabolic stability.
2-(2-Chloro-6-methylphenyl)acetic acid C₉H₉ClO₂ Cl (2), -CH₃ (6) 184.62 Used in studies on collision cross-section predictions; methyl group may reduce solubility compared to ethoxy derivatives.
(2,6-Dichlorophenyl)acetic acid C₈H₆Cl₂O₂ Cl (2,6) 205.04 Higher halogen content increases molecular weight and lipophilicity; potential use in herbicide or pesticide formulations.
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid C₁₀H₉ClFO₃ Cl (6), F (2), -OCH₃ (3) 218.61 Fluorine substitution enhances electronegativity and bioavailability; applications in medicinal chemistry (e.g., antiviral or anticancer agents).
2-(2-(3-Chlorophenoxy)phenyl)acetic acid C₁₄H₁₁ClO₃ -O-C₆H₄-Cl (3) at phenyl position 2 262.69 Phenoxy group introduces aromatic ether linkage; used in synthesizing Vancomycin analogs and natural products .
2-[(2-Chloroacetyl)-(2,6-diethylphenyl)amino]acetic acid C₁₄H₁₇ClN₂O₃ Cl, -COCH₂Cl, -N(CH₂CH₃)₂ 296.75 Demonstrated acute toxicity in agricultural studies; used as a precursor in herbicide development .

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity and Solubility

  • Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents increase electrophilicity and stability toward nucleophilic attack. For example, (2,6-dichlorophenyl)acetic acid exhibits higher lipophilicity than ethoxy or methyl derivatives, favoring membrane permeability but reducing aqueous solubility.
  • Alkoxy Groups (-OCH₃, -OCH₂CH₃): Methoxy and ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, chloroform) . Ethoxy’s larger size may improve metabolic stability compared to methoxy in drug design .
  • Steric Hindrance: Methyl and ethoxy groups at position 6 (e.g., 2-(2-chloro-6-methylphenyl)acetic acid ) introduce steric effects that may hinder interactions with biological targets compared to smaller substituents like fluorine.

Biological Activity and Toxicity Hepatocarcinogenicity: highlights that structural analogs like Wy-14,643 (a peroxisome proliferator) induce persistent DNA replication, correlating with hepatocarcinogenicity. Substituted phenylacetic acids with strong electron-withdrawing groups (e.g., Cl, F) may exhibit similar risks . Anticancer Applications: 2-(3-Bromo-4-methoxyphenyl)acetic acid is a precursor to Combretastatin A-4, an antimitotic agent . Ethoxy or methoxy groups in analogous compounds may modulate tubulin-binding activity.

Synthetic Pathways

  • Bromination/Acylation: Bromination of 4-methoxyphenylacetic acid in acetic acid yields brominated derivatives , while ethoxy groups may require Williamson ether synthesis or nucleophilic aromatic substitution.
  • Crystal Packing: Substituent orientation (e.g., coplanar methoxy vs. perpendicular acetic acid groups) influences hydrogen bonding and crystal lattice stability , affecting purification and formulation.

Research Findings and Trends:

  • Positional Isomerism: Substitutents at positions 2 and 6 (e.g., Cl, -OCH₃) create steric and electronic environments distinct from para-substituted analogs, impacting receptor binding in drug design .
  • Toxicity-Property Relationships: Compounds inducing sustained DNA replication (e.g., Wy-14,643 ) underscore the need to evaluate substituent effects on genotoxicity in early-stage drug development.

Notes and Limitations

  • Data Gaps: Direct data on this compound are sparse; comparisons rely on structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Chloro-6-ethoxyphenyl)acetic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Regioselective halogenation : Bromination of precursor aromatic acids (e.g., 4-methoxyphenylacetic acid) using Br₂ in acetic acid under controlled dropwise addition (30 min) and room-temperature stirring (60 min) yields halogenated derivatives. Adjust stoichiometry and solvent polarity to optimize yield .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMSO) improves purity. Monitor by TLC (silica gel, chloroform/methanol 9:1) .
  • Validation : Confirm regiochemistry via NMR (¹H/¹³C) and X-ray crystallography to verify substituent positions .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in DMSO or chloroform at 2–8°C .
  • Data collection : Use a Bruker APEX-II diffractometer with Mo Kα radiation (λ = 0.71073 Å). Achieve θmax >28° and completeness >99% .
  • Analysis : Employ SHELX for structure refinement. Key parameters include bond angles (e.g., C–C–C distortions due to electron-withdrawing substituents) and hydrogen-bonding motifs (e.g., R₂²(8) dimers) .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodology :

  • Primary solvents : Chloroform, dichloromethane, and DMSO are effective for dissolution (≥10 mM). Test stability via HPLC over 24h .
  • Aqueous solubility : Use phosphate buffers (pH 2–7.4) with sonication. Monitor precipitation via dynamic light scattering .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) caused by substituent electronic effects?

  • Methodology :

  • Variable solvent NMR : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding and deshielding effects from the chloro and ethoxy groups .
  • 2D techniques : Use HSQC and HMBC to correlate ambiguous peaks (e.g., overlapping aromatic protons) .
  • Computational validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and assign signals .

Q. What strategies mitigate steric hindrance during functionalization of the acetic acid moiety?

  • Methodology :

  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBDMS) esters to reduce steric interference during alkylation/arylation .
  • Catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, leveraging mild conditions (50°C, 12h) to preserve acid integrity .
  • Kinetic monitoring : Track reaction progress via in situ IR to optimize reaction times and minimize side products .

Q. How do hydrogen-bonding patterns influence the compound’s stability in solid-state formulations?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) to correlate stability with hydrogen-bond strength .
  • Graph-set analysis : Classify hydrogen bonds (e.g., D¹¹, D²² motifs) using Mercury software. Stronger motifs (e.g., O–H···O) enhance thermal stability .
  • Hygroscopicity tests : Expose crystals to 40–80% relative humidity; monitor mass changes to assess moisture sensitivity .

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